2-(4-Bromophenyl)-2,2-difluoroethanethioamide
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Overview
Description
2-(4-Bromophenyl)-2,2-difluoroethanethioamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, along with two fluorine atoms and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2,2-difluoroethanethioamide typically involves the reaction of 4-bromobenzyl bromide with difluoroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with thioamide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2,2-difluoroethanethioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thioamide group can be oxidized to sulfoxide or sulfone derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Sulfoxide and sulfone derivatives.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
2-(4-Bromophenyl)-2,2-difluoroethanethioamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study biological pathways and interactions due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2,2-difluoroethanethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds with biological macromolecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Similar in structure but lacks the difluoro and thioamide groups.
2,4-Difluorophenylthioamide: Contains the thioamide and difluoro groups but lacks the bromine atom.
Uniqueness
2-(4-Bromophenyl)-2,2-difluoroethanethioamide is unique due to the combination of bromine, difluoro, and thioamide groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6BrF2NS |
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Molecular Weight |
266.11 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2,2-difluoroethanethioamide |
InChI |
InChI=1S/C8H6BrF2NS/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H2,12,13) |
InChI Key |
RRLVDPOUABGWIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=S)N)(F)F)Br |
Origin of Product |
United States |
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